

An In-depth Technical Guide to 3-Fluoro-2-iodopyridine

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Compound of Interest

Compound Name: **3-Fluoro-2-iodopyridine**

Cat. No.: **B136646**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-Fluoro-2-iodopyridine** (CAS No. 146141-04-0), a key halogenated pyridine derivative. Due to its unique electronic properties, this compound serves as a valuable building block in medicinal chemistry and organic synthesis, particularly in the development of novel pharmaceutical agents. This document details its chemical and physical properties, provides illustrative synthetic and reaction protocols, and outlines its significance in contemporary research.

Core Properties of 3-Fluoro-2-iodopyridine

3-Fluoro-2-iodopyridine is a solid, typically appearing as an off-white to light yellow crystalline substance.^[1] Its fundamental properties are summarized in the tables below.

Table 1: Chemical Identifiers

Identifier	Value
CAS Number	146141-04-0[2][3]
Molecular Formula	C ₅ H ₃ FIN[2][3]
Molecular Weight	222.99 g/mol [3]
InChI	1S/C5H3FIN/c6-4-2-1-3-8-5(4)7/h1-3H[3]
SMILES	Fc1cccnc1I[3]

Table 2: Physicochemical Properties

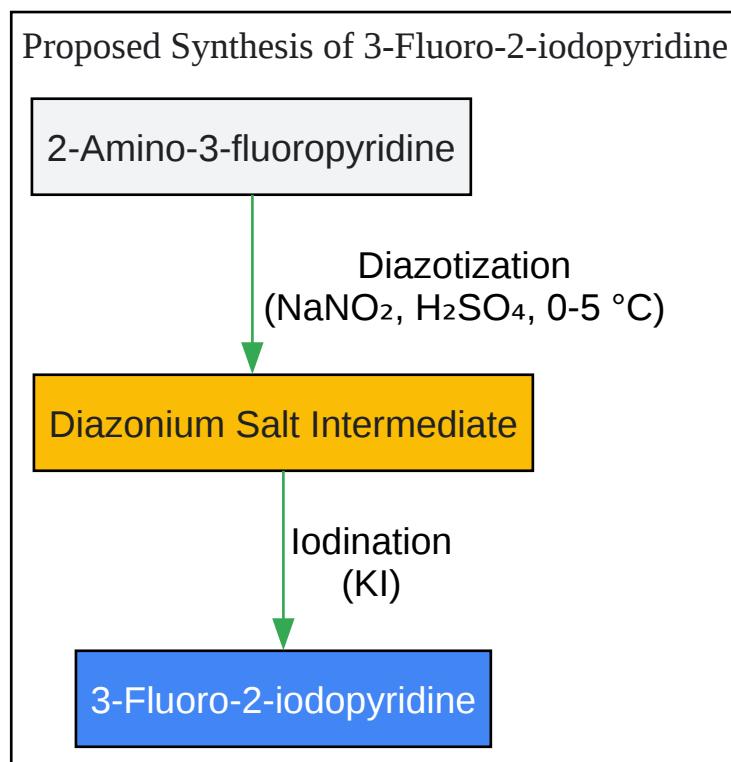
Property	Value
Appearance	Off-white to light yellow solid[1]
Density	2.046 g/cm ³ (Predicted)[1]
Boiling Point	203.1 °C at 760 mmHg[4]
Flash Point	76.6 °C[4]
pKa	-0.58 (Predicted)[1]
Storage	2–8 °C under inert gas (Nitrogen or Argon)[1]

Synthesis and Reactivity

3-Fluoro-2-iodopyridine is a versatile intermediate in organic synthesis. Its reactivity is dominated by the two halogen substituents, with the iodine atom being particularly susceptible to participation in cross-coupling reactions.

Synthetic Pathway

A common synthetic route to produce substituted iodopyridines is through a Sandmeyer-type reaction, starting from the corresponding aminopyridine. For **3-Fluoro-2-iodopyridine**, a plausible precursor is 2-Amino-3-fluoropyridine. The synthesis involves two main stages: diazotization of the amino group, followed by iodination.



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Caption: Proposed synthetic route to **3-Fluoro-2-iodopyridine**.

Experimental Protocol: Synthesis of 3-Fluoro-2-iodopyridine (Illustrative)

The following protocol is an illustrative procedure adapted from established Sandmeyer reactions for similar compounds.

1. Preparation of the Diazonium Salt Solution:

- In a 250 mL three-necked flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, cautiously add 25 mL of concentrated sulfuric acid to 50 mL of deionized water while cooling in an ice-salt bath.
- To this cooled acidic solution, add the starting material, 2-Amino-3-fluoropyridine (5.6 g, 50 mmol), portion-wise, ensuring the temperature remains below 10 °C.

- Cool the resulting solution to 0-5 °C in the ice-salt bath.
- Prepare a solution of sodium nitrite (3.80 g, 55 mmol) in 10 mL of deionized water.
- Add the sodium nitrite solution dropwise to the stirred aminopyridine solution, maintaining the temperature between 0-5 °C. The addition should take approximately 30-45 minutes.
- After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete diazotization.

2. Iodination Reaction:

- Prepare a solution of potassium iodide (12.45 g, 75 mmol) in 25 mL of deionized water.
- Slowly and carefully add the freshly prepared diazonium salt solution to the potassium iodide solution with vigorous stirring. Control the rate of addition to manage the evolution of nitrogen gas.
- After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 50-60 °C for 1 hour to ensure the complete decomposition of the diazonium salt.

3. Work-up and Purification:

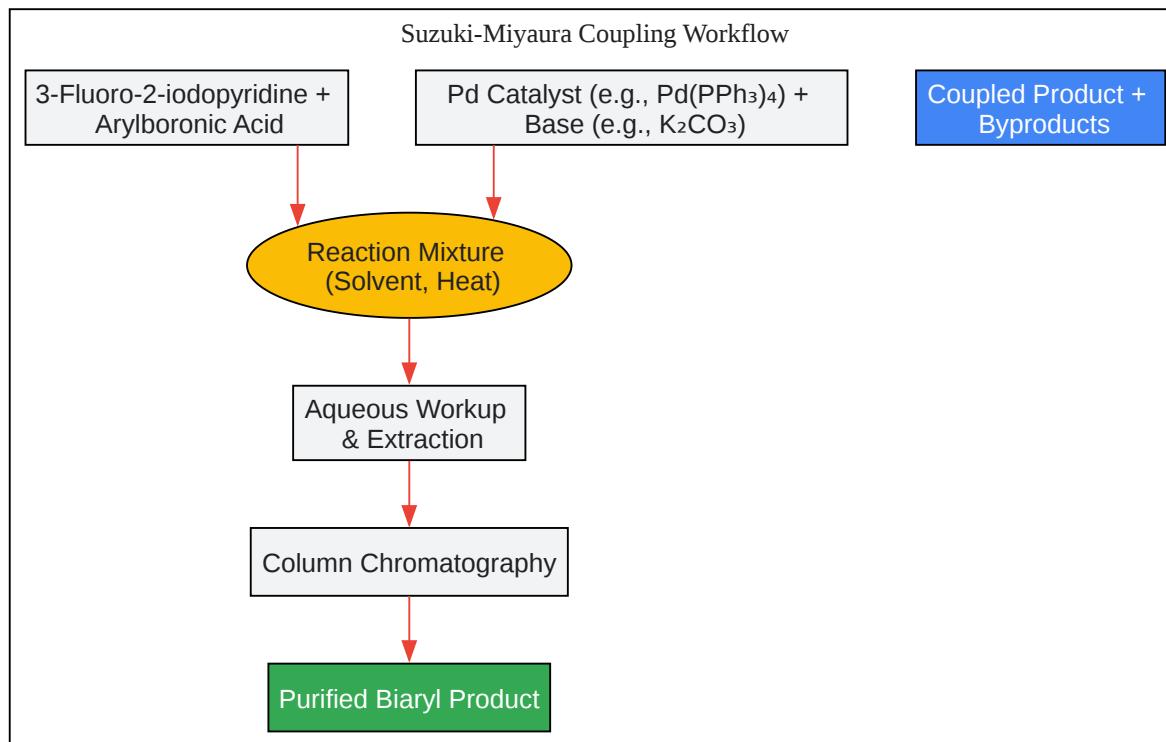
- Cool the reaction mixture to room temperature and neutralize it with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
- Extract the aqueous layer with dichloromethane (3 x 50 mL).
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure to yield the crude product.
- The crude **3-Fluoro-2-iodopyridine** can be further purified by column chromatography on silica gel or by recrystallization.

Key Applications in Research and Development

3-Fluoro-2-iodopyridine is a valuable building block for introducing the 3-fluoropyridin-2-yl moiety into molecules, a common scaffold in pharmacologically active compounds. Its primary utility is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.

Suzuki-Miyaura Cross-Coupling Reaction

In a typical Suzuki-Miyaura reaction, the iodine atom of **3-Fluoro-2-iodopyridine** is displaced and a new carbon-carbon bond is formed with an organoboron compound, such as a boronic acid or a boronic ester. This reaction is fundamental in constructing biaryl and heteroaryl structures.



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Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling (General Procedure)

The following is a general protocol for a microwave-assisted Suzuki-Miyaura coupling reaction involving a substituted iodopyridine.[\[5\]](#)

1. Reaction Setup:

- In a 10 mL microwave vial containing a stir bar, combine **3-Fluoro-2-iodopyridine** (0.5 mmol), the desired arylboronic acid (0.6 mmol), a palladium catalyst such as $\text{Pd}(\text{PPh}_3)_4$ (5 mol%), and a base like potassium carbonate (1.0 mmol).[\[5\]](#)
- Add a suitable solvent system, for example, a 4:1 mixture of 1,4-dioxane and water, to achieve a reaction concentration of approximately 0.1 - 0.5 M.[\[5\]](#)
- Seal the vial with a cap.

2. Microwave Irradiation:

- Place the sealed vial into the microwave reactor.
- Irradiate the reaction mixture at a set temperature, typically between 100-150 °C, for a duration of 5-30 minutes.[\[5\]](#) Reaction progress can be monitored by TLC or LC-MS.

3. Work-up and Purification:

- After the reaction is complete, allow the vial to cool to room temperature.
- Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).
- Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

- Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Spectral Data

Detailed, publicly available spectral data such as ^1H and ^{13}C NMR for **3-Fluoro-2-iodopyridine** is not readily found in common databases. Commercial suppliers may not perform detailed analytical characterization for this specific research chemical.^[3] Researchers are advised to acquire their own analytical data upon receipt of the compound to confirm its identity and purity.

Safety and Handling

3-Fluoro-2-iodopyridine should be handled with care in a well-ventilated area or a fume hood. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. It is classified as an acute oral toxicant (Category 4). For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

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